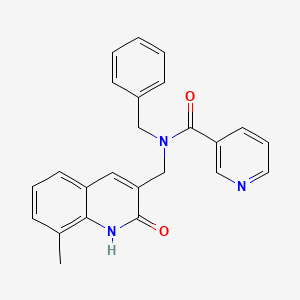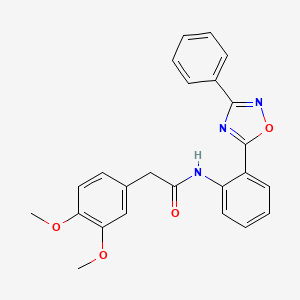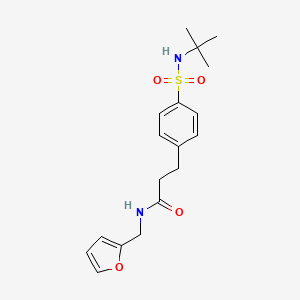
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. It belongs to the class of drugs known as kinase inhibitors, which are designed to target specific enzymes involved in cell growth and proliferation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide inhibits the activity of BTK by binding to a specific site on the enzyme and preventing its activation. BTK plays a critical role in B-cell signaling pathways, which are essential for the survival and proliferation of B-cells. By inhibiting BTK, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide can block these pathways and induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the growth and survival of several types of cancer cells, including those derived from B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has also been shown to enhance the activity of other drugs used in cancer treatment, such as rituximab, by blocking B-cell signaling pathways that can lead to drug resistance.
Advantages and Limitations for Lab Experiments
The advantages of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide for lab experiments include its specificity for BTK and its potent inhibitory activity against several other kinases involved in cancer cell proliferation and survival. The limitations of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include its potential toxicity and off-target effects, which can limit its therapeutic efficacy and require careful monitoring in clinical trials.
Future Directions
For research on 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide include further preclinical and clinical studies to evaluate its efficacy and safety in the treatment of various types of cancer. These studies may also explore the potential of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide in combination with other drugs or therapies to enhance its therapeutic efficacy and overcome drug resistance. Additionally, further research may be needed to elucidate the mechanisms of action of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide and its effects on other signaling pathways involved in cancer cell proliferation and survival.
Synthesis Methods
The synthesis of 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide involves several steps, starting with the reaction of furan-2-ylmethanol with 3-(4-bromophenyl)propanoic acid to form the corresponding ester. This ester is then reacted with tert-butylamine and sulfur dioxide to form the tert-butyl sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 4-aminobenzenesulfonamide to form 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide.
Scientific Research Applications
3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been extensively studied for its potential application in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of several kinases that are involved in cancer cell proliferation and survival. In particular, 3-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(furan-2-ylmethyl)propanamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell signaling pathways that are dysregulated in several types of B-cell malignancies.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-18(2,3)20-25(22,23)16-9-6-14(7-10-16)8-11-17(21)19-13-15-5-4-12-24-15/h4-7,9-10,12,20H,8,11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJDASRDGZSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

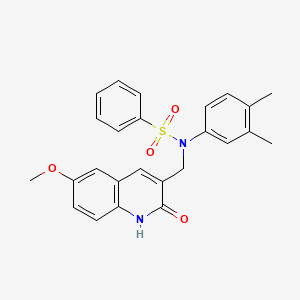
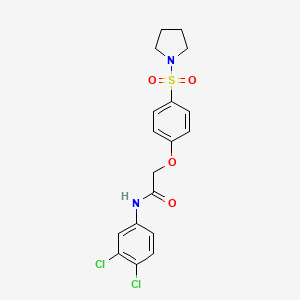
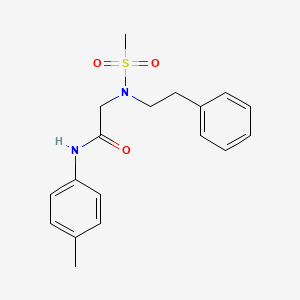
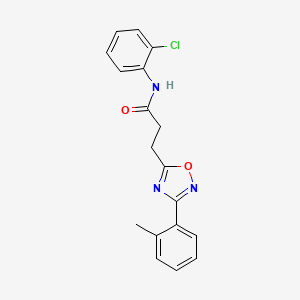
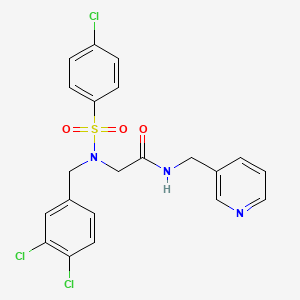
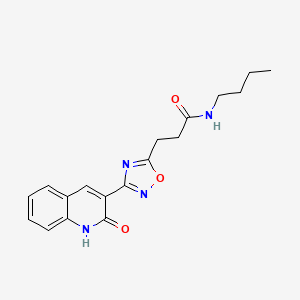
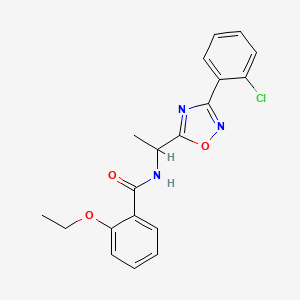
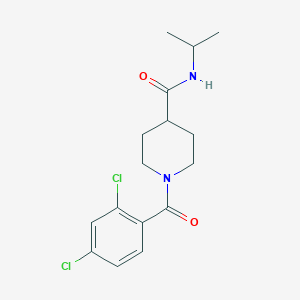
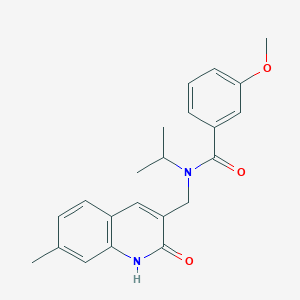
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7705204.png)
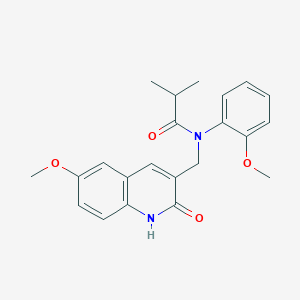
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705212.png)
